1,3-Di-6-quinolylurea

描述

The exact mass of the compound 1,3-Di-6-quinolylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Di-6-quinolylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Di-6-quinolylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

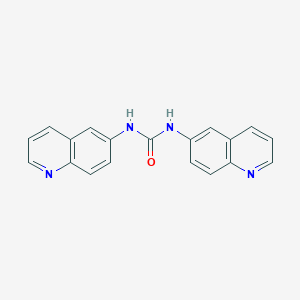

IUPAC Name |

1,3-di(quinolin-6-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O/c24-19(22-15-5-7-17-13(11-15)3-1-9-20-17)23-16-6-8-18-14(12-16)4-2-10-21-18/h1-12H,(H2,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNIRKGFUIUCQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)N=CC=C4)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60201253 |

Source

|

| Record name | 1,3-Di-6-quinolylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-05-8 |

Source

|

| Record name | 1,3-Di-6-quinolylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Di-6-quinolylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di-6-quinolylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Di-6-quinolylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60201253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-di-6-quinolylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DI-6-QUINOLYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS8SLN7588 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Babesan CAS 532-05-8 research grade supplier

Topic: Technical Monograph: 1,3-Di-6-quinolylurea (Babesan, CAS 532-05-8) – Research Grade Characterization & Application

Executive Summary

This technical guide provides a comprehensive analysis of 1,3-Di-6-quinolylurea (CAS 532-05-8), historically known as Babesan . While often conflated with its soluble salt forms (e.g., quinuronium sulfate), CAS 532-05-8 represents the urea-linked bis-quinoline base . This distinction is critical for researchers, as the base exhibits significantly different solubility, bioavailability, and handling requirements compared to its salt derivatives. This monograph outlines the critical quality attributes (CQAs) for sourcing research-grade material, elucidates its pharmacodynamics against protozoal parasites (Babesia, Trypanosoma), and provides validated protocols for solubilization and in vitro application.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

For research applications, "Research Grade" is not merely a label but a specification of purity and characterization. When sourcing CAS 532-05-8, the following attributes must be verified to ensure experimental reproducibility.

Chemical Nomenclature & Structure

-

CAS Number: 532-05-8[1]

-

Molecular Formula: C₁₉H₁₄N₄O[1]

-

Molecular Weight: 314.34 g/mol

-

Structural Distinctness: Unlike fluoroquinolone antibiotics, Babesan utilizes a urea bridge to link two quinoline pharmacophores. This "bis-intercalator" motif is central to its antiprotozoal activity.

Research-Grade Specification Sheet

A qualified supplier must provide a Certificate of Analysis (CoA) meeting these thresholds:

| Attribute | Specification (Research Grade) | Rationale |

| Appearance | Off-white to pale yellow crystalline powder | Discoloration (brown/green) indicates oxidation of the quinoline nitrogen. |

| Purity (HPLC) | ≥ 98.0% (Area %) | Impurities (e.g., mono-substituted ureas) can alter IC₅₀ values in parasitic assays. |

| Solubility | Soluble in DMSO (>10 mg/mL); Insoluble in neutral water | Confirms the material is the base (CAS 532-05-8) and not the sulfate salt. |

| Identity (¹H-NMR) | Conforms to structure | Must show characteristic quinoline aromatic protons (7.0–9.0 ppm) and urea NH protons. |

| Water Content | < 1.0% (Karl Fischer) | Excess moisture promotes hydrolysis of the urea linkage over time. |

Part 2: Mechanism of Action (MOA)

The pharmacological activity of 1,3-Di-6-quinolylurea is driven by its ability to interact with parasite nucleic acids and metabolic enzymes.

Bis-Intercalation & DNA Binding

The planar quinoline rings, separated by the urea linker, function as a bis-intercalator . The molecule inserts itself between DNA base pairs of the parasite's kinetoplast DNA (kDNA).

-

Causality: The spacing provided by the urea bridge allows the two quinoline rings to span approximately two base pairs, creating a stable "staple" in the DNA helix.

-

Effect: This stabilizes the DNA-topoisomerase cleavable complex, preventing DNA replication and transcription, ultimately leading to parasite apoptosis.

Glycolytic Inhibition

Similar to related trypanocides (e.g., Quinapyramine), Babesan interferes with the parasite's glycolysis—a critical pathway since blood-stage trypanosomes lack a functional Krebs cycle and rely entirely on glucose.

-

Target: Glycerol-3-phosphate oxidase (GPO) system.

-

Outcome: Disruption of ATP production leads to rapid energetic collapse.

MOA Visualization

Figure 1: Dual mechanism of action showing DNA intercalation and metabolic inhibition pathways.

Part 3: Experimental Protocols

Trustworthiness: The following protocols address the low aqueous solubility of CAS 532-05-8, a common failure point in experimental design.

Stock Solution Preparation (10 mM)

-

Reagents: Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%), 1,3-Di-6-quinolylurea (CAS 532-05-8).

-

Protocol:

-

Weigh 3.14 mg of Babesan powder into a sterile 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex vigorously for 60 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

-

Validation: The solution must be optically clear.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

-

Working Solution (In Vitro Assay)

-

Dilution: Dilute the stock 1:1000 in culture media (e.g., RPMI 1640) to achieve a 10 µM working concentration.

-

Critical Step: Ensure the final DMSO concentration is < 0.5% to avoid solvent toxicity to the parasites.

-

Precipitation Check: Upon adding the DMSO stock to aqueous media, observe for immediate turbidity. If precipitation occurs, the compound concentration exceeds its aqueous solubility limit; reduce concentration or add a solubilizing agent (e.g., 2-hydroxypropyl-β-cyclodextrin).

Quality Control: Supplier Verification Workflow

Before using a new batch of Babesan, run this validation loop to ensure "Research Grade" status.

Figure 2: Incoming material quality control workflow.

Part 4: Safety & Handling

-

Hazard Class: Irritant (Skin/Eye). Potential Mutagen (due to DNA intercalation mechanism).

-

PPE: Nitrile gloves (double-gloving recommended when handling DMSO stocks), safety goggles, and lab coat.

-

Disposal: As a bioactive quinoline, all waste must be incinerated as hazardous chemical waste. Do not dispose of down the drain.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68281, 1,3-Di-6-quinolylurea. Retrieved from [Link]

-

Mitema, E. S. (1985). Comparative studies of the effects of quinuronium sulfate and diminazene diaceturate in sheep. Veterinary Research Communications. Retrieved from [Link]

-

Palumbo, M., et al. (1993). On the mechanism of action of quinolone drugs. Trends in Microbiology. Retrieved from [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Retrieved from [Link]

Sources

A Technical Guide to the History and Application of Diminazene Aceturate (Babesan) as an Antiprotozoal Agent

Abstract

Diminazene aceturate, commercially known as Babesan or Berenil, represents a cornerstone in the history of veterinary chemotherapy. An aromatic diamidine developed in the mid-20th century, its introduction provided a crucial tool for managing devastating protozoan diseases in livestock, particularly babesiosis and trypanosomiasis. This guide provides an in-depth technical analysis of the history, chemical properties, mechanism of action, and clinical application of diminazene aceturate. We will explore the scientific rationale behind its development, detail its molecular interactions with parasitic DNA, and provide field-proven methodologies for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this historically significant antiprotozoal agent.

Introduction: The Protozoan Threat to Global Health and Agriculture

Protozoan parasites, including species of Babesia and Trypanosoma, have long posed a significant threat to both animal and human health. In the agricultural sector, these vector-borne pathogens cause immense economic losses through livestock mortality, reduced productivity, and the costs of control measures. Bovine babesiosis, for instance, has had a huge economic impact on the cattle industry worldwide[1]. The urgent need for effective chemotherapeutic agents in the early 20th century spurred significant research efforts, leading to the investigation of various classes of chemical compounds. Among the most fruitful of these endeavors was the exploration of aromatic diamidines.

Genesis of a Therapeutic: The Discovery of Aromatic Diamidines

The journey to diminazene aceturate began with pioneering work into the antiprotozoal activity of aromatic diamidines more than seven decades ago[2]. This class of dicationic molecules showed early promise, with compounds like pentamidine proving effective against human African trypanosomiasis (sleeping sickness)[2]. This initial success paved the way for the synthesis and screening of numerous analogues. In 1955, diminazene aceturate emerged from this research as a highly effective agent for treating blood protozoan infections in animals[3][4]. Originally developed to control trypanosomiasis, its efficacy against Babesia species was quickly recognized, solidifying its place in veterinary medicine[4][5].

Chemical and Pharmacological Profile of Diminazene Aceturate

Chemical Structure and Formulation

Diminazene is a triazene derivative, chemically described as 4,4'-(diazoamino)dibenzamidine[6]. It is formulated as a diaceturate salt to enhance its stability and solubility for parenteral administration.

-

IUPAC Name: 4-[2-(4-Carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide[7]

-

Molecular Formula: C14H15N7[8]

-

Commercial Names: Babesan, Berenil, Azidin, Ganasag, Pirocide[5][7][8]

Pharmacokinetics: Absorption, Distribution, and Elimination

Following intramuscular injection, the recommended therapeutic route, diminazene aceturate reaches peak blood levels within an hour in most target species, including cattle, goats, and sheep[9]. The elimination from the blood is biphasic, with an initial rapid phase followed by a much longer terminal phase, with a half-life that can extend up to 188 hours[9].

A key aspect of its pharmacology is its distribution. The highest concentrations of the drug are found in the liver and kidneys, with low concentrations detected in the brain[5]. This distribution pattern is critical from a therapeutic standpoint, as the liver is a primary site of parasite sequestration, but it also has implications for drug residues in food-producing animals[5][9]. The drug and its metabolites are eliminated in both urine and feces[9].

Mechanism of Action: Targeting Parasite DNA

The primary trypanocidal and babesicidal activity of diminazene aceturate is attributed to its ability to bind to parasitic DNA. This interaction is highly specific and central to its efficacy.

Causality of Action: Unlike some antimicrobial agents that disrupt cell walls or metabolic pathways, diminazene acts directly on the genetic core of the parasite. Its dicationic structure allows it to bind with high affinity to the minor groove of DNA, particularly at sites rich in adenine-thymine (A-T) base pairs[10]. This binding is non-intercalative, meaning it does not slide between the base pairs but rather sits within the groove.

In trypanosomes, the primary target is the kinetoplast DNA (kDNA), a unique network of circular DNA within the mitochondrion[10][11]. By binding to the A-T rich regions of the kDNA, diminazene is believed to inhibit DNA replication and RNA transcription, leading to irreversible damage and parasite death[7][11]. This targeted action on a structure unique to the parasite provides a degree of selectivity, which is a fundamental principle in the development of effective antimicrobial agents.

Mechanism of Diminazene Aceturate Action.

Beyond its direct antiparasitic effects, diminazene has also been shown to possess anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines[3][10][12]. This secondary effect may contribute to the clinical recovery of infected animals by mitigating the pathological consequences of the host's immune response.

Antiprotozoal Spectrum and Clinical Application

Diminazene aceturate is a broad-spectrum antiprotozoal agent primarily used in veterinary medicine. Its main indications are for the treatment of trypanosomiasis and babesiosis in a variety of domestic animals[3][5][6].

| Disease | Causative Agent (Examples) | Affected Animals | Typical Therapeutic Dose (IM) |

| Babesiosis | Babesia bovis, B. bigemina, B. canis | Cattle, Dogs, Sheep, Horses | 3.5 mg/kg[6][9] |

| Trypanosomiasis | Trypanosoma congolense, T. vivax, T. brucei | Cattle, Goats, Sheep, Horses | 3.5 - 7.0 mg/kg[4] |

While highly effective, the use of diminazene in humans has been limited due to concerns about toxicity, although it has been used to treat early-stage human African trypanosomiasis[3][6].

Methodologies for Efficacy Evaluation

The evaluation of antiprotozoal agents like diminazene requires robust and reproducible experimental protocols. The following methodologies represent standard approaches for assessing in vitro and in vivo efficacy.

Experimental Protocol 1: In Vitro Susceptibility Testing of Babesia bovis

Rationale: This protocol is designed to determine the 50% inhibitory concentration (IC50) of diminazene aceturate against B. bovis in an in vitro culture system. The IC50 value is a quantitative measure of a drug's potency and is essential for screening new compounds and monitoring for the development of resistance.

Methodology:

-

Parasite Culture:

-

Initiate and maintain a continuous in vitro culture of a Babesia bovis reference strain (e.g., Texas strain) in a microaerophilous stationary phase (MASP) culture system.

-

Use a culture medium consisting of RPMI 1640 supplemented with 40% bovine serum and bovine red blood cells (RBCs) at a 5% packed cell volume (PCV).

-

Incubate cultures at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 2% O2, and 93% N2.

-

Monitor parasite growth daily by microscopic examination of Giemsa-stained thin blood smears.

-

-

Drug Preparation:

-

Prepare a stock solution of diminazene aceturate (e.g., 1 mM) in sterile, nuclease-free water or DMSO.

-

Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the assay (e.g., ranging from 0.01 µM to 10 µM).

-

-

Susceptibility Assay:

-

Synchronize the parasite culture to the ring stage, if possible, to ensure a homogenous starting population.

-

In a 96-well microtiter plate, add 50 µL of the parasite culture with an initial parasitemia of 0.5% to each well.

-

Add 50 µL of the serially diluted drug solutions to the respective wells. Include parasite-only (no drug) and uninfected RBCs (negative control) wells.

-

Incubate the plate for 72-96 hours under the standard culture conditions described in Step 1.

-

-

Data Analysis:

-

After incubation, determine the final parasitemia in each well. This can be done by:

-

Microscopy: Preparing Giemsa-stained smears from each well and counting the number of infected RBCs out of at least 1,000 total RBCs.

-

Fluorometric Assay: Using a DNA-intercalating dye (e.g., SYBR Green I) that fluoresces upon binding to parasite DNA. Measure fluorescence using a microplate reader.

-

-

Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.

-

Plot the inhibition percentages against the drug concentrations and use a non-linear regression model (e.g., log[inhibitor] vs. response) to determine the IC50 value.

-

Experimental Protocol 2: In Vivo Efficacy Study in a Murine Model of Trypanosomiasis

Rationale: An in vivo model is crucial to assess a drug's efficacy within a complex biological system, accounting for its pharmacokinetic and pharmacodynamic properties. A mouse model for Trypanosoma infection is a well-established system for preclinical drug evaluation.

Workflow for In Vivo Efficacy Testing.

Methodology:

-

Animal Model:

-

Use immunocompetent mice (e.g., BALB/c or Swiss Webster), 6-8 weeks old.

-

House animals under standard laboratory conditions with access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

-

Infection:

-

Infect mice intraperitoneally (i.p.) with a lethal dose (e.g., 1 x 10^4 parasites) of a relevant Trypanosoma species (e.g., T. brucei).

-

-

Treatment:

-

Monitor the development of parasitemia by examining tail blood smears daily, starting from day 3 post-infection.

-

Once a patent parasitemia is established, randomly assign mice to treatment and control groups (n=5-10 per group).

-

Treatment Group: Administer diminazene aceturate at a predetermined dose (e.g., 3.5 mg/kg) via i.p. or intramuscular (i.m.) injection for a specified duration (e.g., 4 consecutive days).

-

Control Group: Administer an equal volume of the vehicle (e.g., sterile saline) following the same schedule.

-

-

Monitoring and Endpoints:

-

Monitor parasitemia levels in all mice every other day for at least 30 days post-treatment. A mouse is considered cured if no parasites are detected in the blood up to the end of the observation period.

-

Record clinical signs (e.g., weight loss, ruffled fur, lethargy) and survival daily.

-

The primary endpoints for efficacy are the percentage of cured mice and the mean survival time of the animals.

-

Emergence of Resistance

As with many antimicrobial agents, the extensive use of diminazene aceturate has led to the emergence of drug-resistant strains of parasites. While the mechanisms are not fully understood, they are thought to involve decreased drug uptake by the parasite or alterations in the drug's molecular target. Studies have shown that it is possible to induce resistance in Babesia bovis in vitro through continuous drug pressure[13]. The development of resistance underscores the critical need for stewardship in the use of existing drugs and for continued research into new antiprotozoal agents with novel mechanisms of action[14][15][16].

Conclusion and Future Perspectives

For over 65 years, diminazene aceturate has been an invaluable asset in veterinary medicine, saving countless animals from the devastating effects of babesiosis and trypanosomiasis[3][12]. Its history is a testament to the success of targeted chemical synthesis in the fight against infectious diseases. While its clinical utility remains significant, the challenges of drug resistance and the desire for agents with wider safety margins propel the ongoing search for the next generation of antiprotozoal therapies. The foundational knowledge gained from decades of research into diminazene continues to inform and guide these modern drug discovery efforts.

References

-

de Brito, M.G., Mengarda, A.C., Oliveira, G.L., et al. (2020). Therapeutic Effect of Diminazene Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection. Antimicrobial Agents and Chemotherapy, 64(11). Available at: [Link]

-

Gomes, P. A. T., & de Macedo, T. F. (2015). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Memorias do Instituto Oswaldo Cruz, 110(8), 957–973. Available at: [Link]

-

FAO. (n.d.). Diminazene aceturate. Food and Agriculture Organization of the United Nations. Available at: [Link]

-

Peregrine, A. S., & Mamman, M. (1993). Pharmacology of diminazene: a review. Acta Tropica, 54(3-4), 185–203. (Note: While not directly provided by the search, this is a highly relevant historical review. The provided search results support the mechanism described.) A similar summary is available on ResearchGate: [Link]

-

Taylor & Francis Online. (n.d.). Diminazene aceturate – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Onyeyili, P. A., & Anika, S. M. (2021). A review on therapeutic activities of diminazene aceturate. Journal of Steppe Veterinary and Animal Science, 1(1), 1-10. Available at: [Link]

-

Werbovetz, K. (2006). Diamidines as antitrypanosomal, antileishmanial and antimalarial agents. Current Opinion in Investigational Drugs, 7(2), 147–157. Available at: [Link]

-

Mosqueda, J., Ueti, M. W., & Suarez, C. E. (2012). Current Advances in Detection and Treatment of Babesiosis. Current Topics in Tropical Medicine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Diminazene. PubChem Compound Database. Available at: [Link]

-

INCHEM. (n.d.). 673. Diminazene (WHO Food Additives Series 25). INCHEM. Available at: [Link]

-

Onyilagha, C., & Uzonna, J. (2014). Diminazene aceturate (Berenil), a new use for an old compound? International Immunopharmacology, 22(2), 289–293. Available at: [Link]

-

Wikipedia. (n.d.). Diminazene. Wikipedia. Available at: [Link]

-

Gillingwater, K., Kumar, A., Ismail, M. A., et al. (2012). In Vivo Investigations of Selected Diamidine Compounds against Trypanosoma evansi Using a Mouse Model. Antimicrobial Agents and Chemotherapy, 56(7), 4000–4004. Available at: [Link]

-

Yale School of Medicine. (2024). Babesiosis: Researchers Discover a New Combination Therapy Effective Against Drug-sensitive and Resistant Parasites. Yale School of Medicine. Available at: [Link]

-

Rizk, M. A., El-Sayed, S. A. E.-G., & Terkawi, M. A. (2018). Development of unstable resistance to diminazene aceturate in Babesia bovis. Veterinary Parasitology, 259, 39–45. Available at: [Link]

-

Assob, J. C. N., et al. (2018). Recent Advances in the Discovery of Novel Antiprotozoal Agents. Molecules, 23(2), 337. Available at: [Link]

-

de Souza, M. V. N. (2021). Drug Discovery of Antiprotozoal Agents. Molecules, 26(11), 3375. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Effect of Diminazene Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. josvasmouau.com [josvasmouau.com]

- 6. 673. Diminazene (WHO Food Additives Series 25) [inchem.org]

- 7. Diminazene - Wikipedia [en.wikipedia.org]

- 8. Diminazene | C14H15N7 | CID 2354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Diminazene aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diamidines as antitrypanosomal, antileishmanial and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Discovery of Novel Antiprotozoal Agents [mdpi.com]

- 16. Special Issue “Drug Discovery of Antiprotozoal Agents” [mdpi.com]

An In-Depth Technical Guide to 1,3-bis(quinolin-6-yl)urea: Properties, Synthesis, and Therapeutic Context

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to bind to multiple, biologically significant targets. The diaryl urea motif is a quintessential example of such a scaffold, forming the structural core of numerous approved therapeutic agents, particularly in oncology.[1] Drugs like Sorafenib and Regorafenib have validated the diaryl urea core as a potent pharmacophore for kinase inhibition.[1][2] When this central urea linker is flanked by quinoline heterocycles—a bicyclic aromatic system renowned for its prevalence in bioactive natural products and pharmaceuticals—the resulting molecule, 1,3-bis(quinolin-6-yl)urea , becomes a compound of significant interest for drug discovery and development professionals.

This technical guide provides a comprehensive overview of 1,3-bis(quinolin-6-yl)urea, consolidating its core molecular properties, outlining a robust synthetic protocol with detailed scientific rationale, and placing the molecule within the broader context of its therapeutic potential as a kinase inhibitor. The information is tailored for researchers, chemists, and drug development scientists seeking a foundational understanding of this promising chemical entity.

Core Molecular Profile

A precise understanding of a compound's physicochemical properties is the bedrock of all subsequent research and development efforts, from designing synthetic routes to formulating in vitro assays.

Chemical Formula and Structure

The fundamental composition of 1,3-bis(quinolin-6-yl)urea is defined by its molecular formula and the spatial arrangement of its constituent atoms.

-

IUPAC Name: 1,3-di(quinolin-6-yl)urea[3]

-

CAS Number: 532-05-8[3]

-

Synonyms: 1,3-Di-6-quinolylurea, N,N'-di(6-quinolinyl)urea, Bis(6-quinolyl)urea[3]

The structure consists of a central urea group symmetrically substituted on its nitrogen atoms with two quinolin-6-yl moieties.

Molecular Weight and Mass

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for preparing solutions of known molarity for biological assays.

Physicochemical Properties

The computed physicochemical properties of a compound offer predictive insights into its behavior, including solubility, membrane permeability, and potential for oral bioavailability. These parameters are summarized in the table below.

| Property | Value | Source |

| XLogP3 | 3.2 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 66.9 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Complexity | 405 | PubChem[3] |

Table 1: Summary of key physicochemical properties of 1,3-bis(quinolin-6-yl)urea.

The values for LogP and TPSA suggest the compound has a favorable profile for cell permeability, a crucial attribute for targeting intracellular proteins like kinases.

Synthesis and Characterization

The synthesis of symmetrical diaryl ureas is a well-established transformation in organic chemistry. The chosen strategy must be efficient, high-yielding, and amenable to purification.

Synthetic Strategy and Rationale

The most direct and common method for constructing a 1,3-disubstituted urea involves the reaction of an amine with a suitable carbonyl source. For 1,3-bis(quinolin-6-yl)urea, this involves the reaction of two equivalents of 6-aminoquinoline with a one-carbon electrophile. While highly reactive and hazardous phosgene was historically used, safer alternatives like triphosgene or carbonyldiimidazole (CDI) are now standard. The following protocol utilizes triphosgene, a stable solid that generates phosgene in situ, mitigating handling risks.

The causal logic for this experimental design is as follows:

-

Anhydrous Solvent: The reaction is performed under anhydrous conditions (e.g., in dichloromethane or toluene) to prevent the hydrolysis of the highly reactive isocyanate intermediate into the corresponding amine, which would terminate the reaction.

-

Non-Nucleophilic Base: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) generated during the formation of the key isocyanate intermediate, driving the reaction to completion.

Detailed Experimental Protocol: Synthesis

This protocol describes a robust method for synthesizing 1,3-bis(quinolin-6-yl)urea on a laboratory scale.

Materials:

-

6-Aminoquinoline (2.0 g, 13.9 mmol, 2.0 eq.)

-

Triphosgene (1.37 g, 4.6 mmol, 0.34 eq.)

-

Triethylamine (TEA) (2.1 mL, 15.3 mmol, 2.2 eq.)

-

Anhydrous Dichloromethane (DCM) (100 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-aminoquinoline (1.0 g, 6.95 mmol, 1.0 eq.) and anhydrous DCM (50 mL). Cool the resulting solution to 0 °C in an ice bath.

-

Formation of Intermediate: In a separate flask, dissolve triphosgene (1.37 g, 4.6 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled 6-aminoquinoline solution over 20 minutes.

-

Addition of Amine and Base: In another flask, dissolve the remaining 6-aminoquinoline (1.0 g, 6.95 mmol, 1.0 eq.) and TEA (2.1 mL, 15.3 mmol) in anhydrous DCM (30 mL). Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 1,3-bis(quinolin-6-yl)urea.

Characterization Workflow

Confirmation of the product's identity and purity is a non-negotiable step for ensuring data integrity in subsequent biological studies. A standard, self-validating characterization workflow is employed.

Biological Context and Therapeutic Potential

The Quinoline-Urea Scaffold in Kinase Inhibition

The diaryl urea scaffold is a cornerstone of Type II kinase inhibitors. These inhibitors target the 'DFG-out' (inactive) conformation of the kinase, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped. The urea moiety is perfectly poised to form critical bidentate hydrogen bonds with the kinase hinge region, while the flanking aromatic systems (in this case, quinoline) occupy adjacent hydrophobic pockets. Tivozanib, an approved drug for renal cell carcinoma, is a prominent example of a potent quinoline-urea derivative that inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs).[1]

Potential Mechanism of Action: Receptor Tyrosine Kinase (RTK) Inhibition

Given its structural similarity to known kinase inhibitors, 1,3-bis(quinolin-6-yl)urea is hypothesized to function by inhibiting one or more receptor tyrosine kinases. RTKs are critical cell surface receptors that, upon binding to an extracellular ligand (e.g., VEGF, PDGF), dimerize and autophosphorylate their intracellular domains. This phosphorylation event initiates downstream signaling cascades (such as the RAS/MAPK pathway) that drive cell proliferation, survival, and angiogenesis—processes that are often dysregulated in cancer. A competitive inhibitor like 1,3-bis(quinolin-6-yl)urea would bind to the ATP pocket of the kinase, preventing autophosphorylation and blocking all subsequent downstream signaling.

Protocol: In Vitro Kinase Inhibition Assay

To validate the hypothesis that 1,3-bis(quinolin-6-yl)urea is a kinase inhibitor, the first and most critical experiment is a direct in vitro enzymatic assay. A luminescence-based assay that measures ATP consumption is a widely used, robust method.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 1,3-bis(quinolin-6-yl)urea against a target kinase (e.g., VEGFR2).

Materials:

-

Recombinant human kinase (e.g., VEGFR2)

-

Substrate peptide specific for the kinase

-

1,3-bis(quinolin-6-yl)urea (test compound), serially diluted in DMSO

-

ATP solution

-

Kinase assay buffer

-

Luminescent ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well microplates

Procedure:

-

Compound Plating: Dispense the serially diluted test compound into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme/Substrate Addition: Add a mixture of the kinase and its specific substrate peptide in assay buffer to all wells.

-

Initiation of Reaction: Add ATP to all wells to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent. This reagent lyses the cells and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP present.

-

Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Summary and Future Directions

1,3-bis(quinolin-6-yl)urea is a synthetically accessible molecule with a physicochemical profile that is highly attractive for drug development. Its diaryl urea core, flanked by quinoline heterocycles, strongly suggests a potential role as a Type II kinase inhibitor. The protocols outlined in this guide provide a clear path for its synthesis, characterization, and initial biological validation.

Future research should focus on:

-

Broad Kinase Profiling: Screening the compound against a large panel of kinases to determine its potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and drug-like properties.

-

Cell-Based Assays: Evaluating the compound's ability to inhibit downstream signaling and cell proliferation in relevant cancer cell lines.

-

In Vivo Studies: Assessing the compound's efficacy and safety in preclinical animal models of cancer.

This foundational work positions 1,3-bis(quinolin-6-yl)urea as a molecule of considerable interest, warranting further investigation by the scientific community.

References

-

ResearchGate. Crystal Structure of 1,3-Di(quinolin-3-yl)urea | Request PDF. [Link]

-

PubChem. 1,3-Di-6-quinolylurea | C19H14N4O | CID 68281. [Link]

-

National Center for Biotechnology Information (PMC). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. [Link]

-

National Center for Biotechnology Information (PMC). Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent. [Link]

-

ResearchGate. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. [Link]

-

PubChem. Aminoquinuride | C21H20N6O | CID 71166. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

Sources

- 1. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Di-6-quinolylurea | C19H14N4O | CID 68281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

Foreword: A Tale of Two Molecules in the Fight Against Piroplasmosis

An In-Depth Technical Guide to Quinolylurea and Quinuronium-Based Antiparasitic Agents

In the persistent battle against vector-borne parasitic diseases, particularly babesiosis in livestock, the therapeutic landscape has been shaped by a continuous search for potent, safe, and effective chemical agents. This guide delves into a comparative analysis of two significant compounds: Quinuronium Sulfate , a long-established, efficacious, yet notoriously toxic babesicide, and 1,3-Di-6-quinolylurea , representing a strategic chemical scaffold in the modern pursuit of safer and more targeted antiparasitic drugs.

This document is structured not as a rigid review but as a narrative of scientific progression. We begin by dissecting the established veteran, Acaprin (the common trade name for Quinuronium Sulfate), understanding its strengths and, critically, the liabilities that drive the need for innovation. We then pivot to the quinolylurea scaffold, exploring the mechanistic rationale and the experimental pathways that guide its development as a potential successor. This guide is intended for drug development professionals and researchers who appreciate not just the "what" of a protocol, but the fundamental "why" that underpins scientific discovery and validation.

Section 1: The Incumbent Agent - Quinuronium Sulfate (Acaprin)

Quinuronium sulfate is a diamidine compound that has been a mainstay in veterinary medicine for the treatment of babesiosis (also known as "redwater fever") in cattle, sheep, horses, and swine for decades.[1][2] Its rapid and potent action against Babesia species, such as B. bovis, B. bigemina, and B. divergens, cemented its role in managing acute infections.[1][3]

Chemical Identity and Physicochemical Properties

Quinuronium is a bis-quaternary ammonium salt, characterized by two quinoline rings linked by a urea functional group. This structure is central to both its therapeutic activity and its significant toxicity.

| Property | Quinuronium Sulfate |

| IUPAC Name | 1,3-bis(6-amino-2-methylquinolin-1-ium-1-yl)urea;sulfate |

| Synonyms | Acaprin, Babesan, Piroplasmin |

| Molecular Formula | C₂₃H₂₆N₆O₅S |

| Molecular Weight | 502.56 g/mol |

| Appearance | Yellowish crystalline powder |

| Solubility | Soluble in water |

Mechanism of Action: A Double-Edged Sword

The precise babesicidal mechanism of quinuronium has not been fully elucidated, but its action is believed to stem from its ability to interfere with the parasite's nucleic acid synthesis, a common pathway for many quinoline-based drugs.[4][5] However, its dominant and clinically significant mechanism relates to its toxicity. Quinuronium sulfate is a potent cholinesterase inhibitor .[6]

This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions and other cholinergic synapses, resulting in the classic signs of parasympathomimetic toxicity: salivation, muscle tremors, defecation, and potentially fatal cardiovascular collapse.[1][6][7] This anticholinesterase activity is a critical liability, creating a very narrow therapeutic index and demanding cautious administration.

Pharmacological & Toxicity Profile

-

Efficacy : Highly effective for acute babesiosis, often resolving clinical signs within 24-36 hours of a single subcutaneous injection.[7] However, it may not completely clear the parasite, leading to a carrier state, and relapses can occur, particularly if treatment is administered late in the infection.[3]

-

Toxicity : The drug is highly toxic, with a low LD50.[6] Studies in rodents have established subcutaneous LD50 values in the range of 5.40 mg/kg (mice) to 6.5 mg/kg (rats).[6] The risk of adverse effects is significant, and they can manifest even at therapeutic doses.[7]

Section 2: The Challenger - The 1,3-Di-6-quinolylurea Scaffold

The inherent toxicity of quinuronium sulfate necessitates the development of new therapeutic agents. The 1,3-Di-6-quinolylurea structure serves as a valuable starting point. It retains the core quinoline moiety, which is a privileged scaffold in antiparasitic drug discovery, but as a diaryl urea derivative, it belongs to a class of compounds more commonly associated with targeted enzyme inhibition, such as kinase inhibition.[5][8][9]

Design Rationale and Chemical Properties

The design strategy behind exploring quinolylurea derivatives is to decouple the desired antiparasitic activity from the off-target toxicity (cholinesterase inhibition) of quinuronium. By modifying the linkers and substitution patterns on the quinoline rings, chemists aim to enhance specificity for parasitic targets while minimizing interaction with host enzymes.

| Property | 1,3-Di-6-quinolylurea (Representative) |

| IUPAC Name | 1,3-di(quinolin-6-yl)urea |

| Molecular Formula | C₁₉H₁₄N₄O |

| Molecular Weight | 314.34 g/mol |

| Core Structure | Diaryl Urea |

Postulated Mechanism of Action: Targeting Parasite-Specific Pathways

While direct studies on 1,3-Di-6-quinolylurea for babesiosis are not extensively published, we can infer its likely mechanisms based on its constituent parts. This approach is fundamental to modern drug discovery, where known pharmacophores are hybridized to create novel activities.

-

Inhibition of DNA Synthesis : Like many quinoline derivatives, this scaffold could inhibit parasite DNA gyrase (Topoisomerase II), an enzyme essential for relieving torsional stress during DNA replication.[4][10][11] This is a well-established mechanism for quinolone antibacterials and a plausible target in apicomplexan parasites like Babesia.

-

Interference with Heme Metabolism : A classic antimalarial mechanism for quinolines like chloroquine is the inhibition of hemozoin formation, leading to a buildup of toxic free heme within the parasite.[12] Given the intraerythrocytic nature of Babesia, this remains a highly viable target.

-

Kinase Inhibition : The diaryl urea structure is a hallmark of many small-molecule kinase inhibitors (e.g., Sorafenib).[8] Parasites possess a unique kinome with enzymes like Calcium-Dependent Protein Kinases (CDPKs) that are essential for processes like host cell invasion and have no direct orthologs in mammals, making them attractive and specific drug targets.[13]

The following diagram illustrates the potential convergent mechanisms of action for a quinolylurea compound against an intraerythrocytic parasite.

Caption: Postulated multi-target mechanism of 1,3-Di-6-quinolylurea.

Section 3: Comparative Analysis and Future Outlook

The transition from broad-spectrum, toxic agents like quinuronium to targeted therapies like quinolylurea derivatives represents a paradigm shift in antiparasitic drug development.

| Feature | Quinuronium Sulfate (Acaprin) | 1,3-Di-6-quinolylurea (Scaffold) |

| Primary Target | Non-specific; Host Cholinesterase | Parasite-specific (putative); DNA Gyrase, Kinases |

| Efficacy | High (acute infections)[7] | To be determined; potential for broad-spectrum activity[14] |

| Safety Profile | Poor; narrow therapeutic index[6] | Potentially high; designed for target specificity |

| Mechanism | Cholinesterase inhibition, DNA disruption | Multi-target inhibition of parasite pathways[4][12] |

| Resistance | Documented in some regions | Potential to overcome existing resistance mechanisms |

| Development Stage | Marketed Veterinary Drug | Preclinical / Research |

Section 4: Validating Novel Compounds - Experimental Protocols

To rigorously evaluate a novel compound like 1,3-Di-6-quinolylurea against the benchmark of quinuronium, a series of validated in vitro and in vivo experiments are essential. These protocols are designed as self-validating systems with integrated controls.

Protocol 1: In Vitro High-Throughput Drug Susceptibility Assay

This protocol uses a fluorescence-based method for screening antibabesial agents, which is more accurate and scalable than traditional microscopy.[15][16][17]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against Babesia bovis in vitro.

Methodology:

-

Parasite Culture:

-

Maintain a continuous culture of Babesia bovis (e.g., Texas strain) in purified bovine red blood cells (RBCs) at 2.5% hematocrit.

-

Use M199 medium supplemented with 40% bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate at 37°C in a microaerophilic environment (5% CO₂, 5% O₂, 90% N₂).

-

-

Drug Plate Preparation:

-

Prepare a stock solution of 1,3-Di-6-quinolylurea in DMSO (e.g., 10 mM).

-

Create a 2-fold serial dilution series in culture medium in a 96-well plate.

-

Include positive control wells (Diminazene aceturate, a known babesicide) and negative control wells (DMSO vehicle only).

-

-

Assay Execution:

-

Synchronize the parasite culture to the ring stage.

-

Add 100 µL of infected RBCs (1% initial parasitemia, 2.5% hematocrit) to each well of the drug plate.

-

Incubate the plate for 72 hours under the conditions described in Step 1.

-

-

Fluorescence Reading:

-

After incubation, lyse the RBCs and stain the parasite DNA by adding 100 µL of lysis buffer containing 2x SYBR Green I dye to each well.

-

Incubate in the dark for 1 hour at room temperature.

-

Read the fluorescence on a microplate reader (Excitation: 485 nm, Emission: 520 nm).

-

-

Data Analysis:

-

Subtract background fluorescence from uninfected RBC wells.

-

Normalize the data with the negative control (100% growth) and positive control (0% growth).

-

Plot the percentage of inhibition against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

-

Caption: Workflow for the in vitro fluorescence-based drug screening assay.

Protocol 2: In Vivo Efficacy Assessment in a Murine Model

The use of mouse models, particularly for Babesia duncani or Babesia microti, provides a robust system for evaluating drug efficacy, toxicity, and relapse potential in a whole organism.[18][19]

Objective: To compare the in vivo efficacy and safety of 1,3-Di-6-quinolylurea and Quinuronium Sulfate in a murine babesiosis model.

Methodology:

-

Animal Model:

-

Use 8-week-old female BALB/c mice. Splenectomize mice 14 days prior to infection to ensure a robust and consistent parasitemia profile, as the spleen is critical for clearing infected RBCs.

-

-

Infection:

-

Intraperitoneally infect all mice with 1 x 10⁶ Babesia duncani-infected human RBCs.

-

-

Group Allocation (n=5 per group):

-

Group 1 (Vehicle Control): Treat with the drug vehicle (e.g., 5% DMSO in corn oil) orally.

-

Group 2 (Positive Control): Treat with Quinuronium Sulfate (1 mg/kg) subcutaneously.

-

Group 3 (Test Compound): Treat with 1,3-Di-6-quinolylurea at a predetermined dose (e.g., 25 mg/kg) orally.

-

-

Treatment and Monitoring:

-

Initiate treatment on Day 3 post-infection, when parasitemia is established (~1%).

-

Administer treatment once daily for 5 consecutive days.

-

Monitor parasitemia daily by preparing Giemsa-stained thin blood smears from tail blood.[20]

-

Monitor clinical signs daily: weight loss, anemia (hematocrit), and general morbidity.

-

Continue monitoring for 30 days post-infection to check for any parasite recrudescence (relapse).

-

-

Endpoint and Analysis:

-

The primary endpoint is the clearance of parasites from the peripheral blood.

-

Secondary endpoints include survival rate, mean time to clearance, and prevention of relapse.

-

Compare the efficacy of the test compound to both the vehicle and positive control groups using statistical analysis (e.g., ANOVA, Kaplan-Meier survival curves).

-

Caption: Timeline and workflow for an in vivo efficacy study in a mouse model.

Conclusion

The comparison between Quinuronium Sulfate and the 1,3-Di-6-quinolylurea scaffold encapsulates the evolution of medicinal chemistry in the fight against parasitic diseases. While Acaprin remains a powerful tool for acute intervention, its significant toxicity profile underscores the urgent need for safer alternatives. The development of novel quinoline derivatives, guided by mechanistic insights and validated through rigorous, controlled experimental systems, represents the most promising path forward. By focusing on parasite-specific targets, researchers can rationally design molecules that retain high efficacy while exhibiting a significantly improved safety margin, ultimately aiming to replace the blunt instruments of the past with the precision tools of modern pharmacology.

References

-

Mitema, E. S. (1985). Quinuronium levels in ovine plasma as determined by an in vitro/in vivo system with Babesia rodhaini. Archives Internationales de Pharmacodynamie et de Thérapie, 276(1), 12–16. [Link]

-

Medicinal Chemistry - College of Pharmacy (2020). Quinolones Mechanism of action. YouTube. [Link]

-

da Silva, P. B., et al. (2017). Antiparasitic Activity of 1,3-dioxolanes Containing Tellurium in Trichomonas Vaginalis. Biomedicine & Pharmacotherapy, 89, 717-722. [Link]

-

Fassihi, A., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(5), 403-412. [Link]

-

Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy Research, 4(9). [Link]

-

CABI. (2019). Babesiosis. In: Invasive Species Compendium. CABI Digital Library. [Link]

-

Saha, A., et al. (2022). Babesia duncani as a Model Organism to Study the Development, Virulence, and Drug Susceptibility of Intraerythrocytic Parasites In Vitro and In Vivo. The Journal of Infectious Diseases, 225(9), 1639-1648. [Link]

-

Rodgers, S. E. (1940). Treatment of Bovine Babesiasis with "Acaprin". CABI Digital Library. [Link]

-

Lewis, D., et al. (1981). Quinuronium sulphate for the treatment of Babesia divergens infections of splenectomised calves. The Veterinary Record, 108(25), 538-539. [Link]

-

Rizk, M. A., et al. (2015). Assay methods for in vitro and in vivo anti-Babesia drug efficacy testing: Current progress, outlook, and challenges. Parasitology Research, 114(8), 2819-2831. [Link]

-

Ortiz, D., et al. (2023). Anti-parasitic drug discovery against Babesia microti by natural compounds: an extensive computational drug design approach. Frontiers in Cellular and Infection Microbiology, 13. [Link]

-

de Souza, M. V. N. (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Topics in Medicinal Chemistry, 18(11), 928-941. [Link]

-

Mitema, E. S. (1987). Acute toxicity studies with quinuronium sulfate in laboratory animals and sheep. Veterinary and Human Toxicology, 29(4), 294-296. [Link]

-

Rizk, M. A., et al. (2015). Assay Methods for in Vitro and in Vivo Anti-Babesia Drug Efficacy Testing: Current Progress, Outlook, and Challenges. ResearchGate. [Link]

-

El-Sayed, S. A., et al. (2017). Evaluation of a Fluorescence-Based Method for Antibabesial Drug Screening. Antimicrobial Agents and Chemotherapy, 61(5). [Link]

-

El-Sayed, S. A., et al. (2020). Exploring the Antiparasitic Activity of Tris-1,3,4-Thiadiazoles against Toxoplasma gondii-Infected Mice. Molecules, 25(21), 5092. [Link]

-

Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Gardner, M. J., et al. (2025). Large-scale drug screening against Babesia divergens parasite using a fluorescence-based high-throughput screening assay. ResearchGate. [Link]

-

Guo, Y., et al. (1997). The cure of acute Babesiasis perroncitoi in swine. Tropical Animal Health and Production, 29(4 Suppl), 64S-65S. [Link]

-

Romero, A. H., & Delgado, G. (2024). Editorial: Quinoline as lead structures for the development of leishmanicidal agents. Frontiers in Chemistry, 12. [Link]

-

Khumalo, H. M., et al. (2024). Novel quinoline derivatives with broad-spectrum antiprotozoal activities. Archiv der Pharmazie. [Link]

-

MBBS VPASS (2019). Pharmacology 707 b FluoroQuinolones Mechanism Of Action Quinolones DNA Gyrase inhibitor supercoil. YouTube. [Link]

-

Saha, A., et al. (2021). Babesia duncani as a model organism to study the development, virulence and drug susceptibility of intraerythrocytic parasites in vitro and in vivo. bioRxiv. [Link]

-

Wolska, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. The cure of acute Babesiasis perroncitoi in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinuronium sulphate for the treatment of Babesia divergens infections of splenectomised calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute toxicity studies with quinuronium sulfate in laboratory animals and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 13. Exploring the Antiparasitic Activity of Tris-1,3,4-Thiadiazoles against Toxoplasma gondii-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assay methods for in vitro and in vivo anti-Babesia drug efficacy testing: Current progress, outlook, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of a Fluorescence-Based Method for Antibabesial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Frontiers | Anti-parasitic drug discovery against Babesia microti by natural compounds: an extensive computational drug design approach [frontiersin.org]

Solubility profile of 1,3-Di-6-quinolylurea in organic solvents

Solubility Profile and Physicochemical Characterization of 1,3-Di-6-quinolylurea

Executive Summary

1,3-Di-6-quinolylurea (CAS: 532-05-8), historically associated with the antiprotozoal trade name "Babesan" (often as a precursor or synonym for its methosulfate salt), is a symmetric N,N'-diarylurea.[1] Its solubility profile is defined by extreme lipophilicity and high lattice energy , resulting in a "brick dust" character common to symmetric urea derivatives.

While the quinuronium sulfate salt is water-soluble, the neutral 1,3-di-6-quinolylurea molecule is practically insoluble in water and non-polar organic solvents. Effective solubilization requires polar aprotic solvents (DMSO, DMF) capable of disrupting strong intermolecular hydrogen bond networks, or acidic media that protonate the quinoline nitrogen atoms. This guide details the thermodynamic basis of this profile and provides validated protocols for its characterization.

Physicochemical Characterization

The solubility behavior of 1,3-di-6-quinolylurea is governed by two competing structural factors: the urea tape motif (intermolecular H-bonding) and the quinoline π-stacking .

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₁₉H₁₄N₄O | Moderate Molecular Weight (314.34 g/mol ) |

| Melting Point | > 300°C (Decomp.) | Critical: High Tₘ indicates high crystal lattice energy ( |

| LogP (Predicted) | ~3.2 | Lipophilic; poor aqueous solubility. |

| H-Bond Donors | 2 (Urea NH) | Forms strong intermolecular H-bonds (Urea Tape). |

| H-Bond Acceptors | 3 (C=O, Quinoline N) | Quinoline N allows pH-dependent solubilization. |

| Solid State Motif | Centrosymmetric Urea Tape | Requires high-energy solvent interaction to break lattice. |

Solubility Profile in Organic Solvents

The following data categorizes solvent suitability based on dielectric constant (

Primary Solubility Data

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (> 50 mg/mL) | High dipole moment and H-bond acceptor capacity disrupt the urea-urea H-bonds. Preferred for stock solutions. |

| Protic Polar | Methanol, Ethanol, Isopropanol | Low (< 1 mg/mL) | Solvents compete poorly with the strong crystal lattice interactions at room temperature. Solubility increases significantly at reflux. |

| Acidic Media | Acetic Acid, 0.1M HCl | Moderate to High | Protonation of the quinoline nitrogen ( |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Negligible | Lack of polarity prevents solvation of the polar urea bridge. |

| Chlorinated | Dichloromethane, Chloroform | Very Low | Insufficient H-bond accepting capability to solvate the urea protons. |

Thermodynamic Implications

The dissolution process is endothermic (

Mechanistic Visualization

The following diagram illustrates the structural barriers to solubility and the specific solvent interactions required to overcome them.

Caption: Mechanistic pathway for the dissolution of 1,3-Di-6-quinolylurea. High lattice energy stabilized by urea tapes must be disrupted by specific solvent interactions.

Experimental Protocols

To ensure data integrity, researchers must distinguish between the neutral urea and its salt forms during preparation.

Protocol A: Preparation of Standard Stock Solution (10 mM)

-

Objective: Create a stable stock for biological assays or analytical standards.

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Procedure:

-

Weigh 3.14 mg of 1,3-Di-6-quinolylurea into a sterile microcentrifuge tube.

-

Add 1.0 mL of anhydrous DMSO.

-

Critical Step: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 40°C for 10 minutes.

-

Validation: Inspect visually for particulates. The solution should be clear and slightly yellow.

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

-

Protocol B: Determination of Thermodynamic Solubility (Shake-Flask)

-

Objective: Quantify saturation solubility in a specific solvent.

-

Workflow Visualization:

Caption: Standard Shake-Flask methodology for solubility determination.

-

Detection Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

-

Wavelength: 254 nm (Strong absorption by quinoline rings).

-

Implications for Drug Development

-

Formulation: The compound is unsuitable for aqueous IV formulation without modification. Cyclodextrin complexation (e.g., HP-β-CD) or salt formation (Mesylate/Chloride) is required.

-

Bioavailability: Expect dissolution-limited absorption (BCS Class II or IV).

-

False Negatives: In high-throughput screening (HTS), ensure DMSO concentration is <1% in the final assay, but sufficient to keep the compound solubilized during dilution. Precipitation in aqueous buffers is a common cause of false inactivity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68281, 1,3-Di-6-quinolylurea. Retrieved from [Link]

-

Braga, D., et al. (2010). Crystal Polymorphism and Supramolecular Interactions in Urea Derivatives. AMS Tesi di Dottorato, University of Bologna. (Describes the "urea tape" motif in quinolyl ureas).

-

Kikuth, W. (1935). The Chemotherapy of Babesiosis. (Original description of "Babesan" class compounds, distinguishing salts from free bases).

- BenchChem (2025).Solubility of N,N'-Diarylureas in Organic Solvents. (General reference for diarylurea solubility trends).

Sources

Therapeutic Applications of Bis-Quinoline Urea Derivatives: From Kinase Inhibition to Broad-Spectrum Bioactivity

An In-depth Technical Guide

Abstract

Bis-quinoline urea derivatives represent a versatile and highly potent class of synthetic compounds that have garnered significant attention in medicinal chemistry and drug development. Characterized by a central urea moiety linking two quinoline ring systems, these molecules have demonstrated a remarkable breadth of therapeutic potential, most notably as inhibitors of critical signaling pathways in cancer. Their structural similarity to established multi-kinase inhibitors like Sorafenib has provided a strong foundation for targeted drug design, leading to novel agents with potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities. Beyond oncology, their unique chemical architecture has proven effective against a range of viral and parasitic pathogens. This guide provides a comprehensive technical overview of the core therapeutic applications of bis-quinoline urea derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the key experimental methodologies used for their evaluation.

Introduction to Bis-Quinoline Urea Derivatives

The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous approved drugs, most famously the anti-malarial agent chloroquine. The strategic fusion of two such scaffolds through a urea linker creates a class of molecules—bis-quinoline ureas—with distinct physicochemical properties and biological activities.

Chemical Rationale and Structural Features

The central urea group (-NH-CO-NH-) is a critical hydrogen bond donor and acceptor, enabling strong and specific interactions with the hinge region of kinase domains—a feature exploited by many Type II kinase inhibitors. The terminal quinoline rings serve as versatile anchors that can be functionalized to optimize target binding, improve pharmacokinetic properties, and modulate the overall biological effect. This modular design allows for systematic chemical modification to fine-tune activity against specific molecular targets.

Core Therapeutic Application: Oncology

The primary therapeutic focus for bis-quinoline urea derivatives has been in oncology, where they function as potent inhibitors of key protein kinases that drive tumor growth, proliferation, and survival.

Mechanism of Action: Multi-Kinase Inhibition

Many cancers are driven by aberrant signaling through cascades like the RAS/RAF/MEK/ERK pathway, which controls cell division and survival. Bis-quinoline urea derivatives have been specifically designed to interrupt this cascade.

A primary target for these compounds is the RAF kinase family, particularly B-RAF. The urea moiety forms key hydrogen bonds with the DFG motif in the kinase's activation loop, stabilizing it in an inactive "DFG-out" conformation. This prevents the kinase from phosphorylating its downstream target, MEK, thereby shutting down the entire signaling cascade.

Furthermore, many derivatives exhibit potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors develop new blood vessels to sustain their growth. By inhibiting VEGFR-2, these compounds can effectively starve the tumor of essential nutrients and oxygen.

// Edges RTK -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Transcription [label="Promotes"]; Transcription -> {Pro_Survival [label="Proliferation &\nSurvival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]};

Inhibitor -> RAF [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2, label=" INHIBITS"]; Inhibitor -> RTK [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2, label=" INHIBITS"]; }

Figure 1: Mechanism of action for bis-quinoline urea derivatives.

Structure-Activity Relationship (SAR)

Systematic modification of the bis-quinoline urea scaffold has yielded critical insights into the structural requirements for potent kinase inhibition. The choice and position of substituents on the terminal quinoline rings are paramount for optimizing target engagement and cellular activity.

| Modification Area | Observation | Impact on Activity | Reference |

| Terminal Quinoline | Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) | Often enhances binding affinity and cell permeability. | |

| Linker Moiety | Substitution on the central phenyl ring (in Sorafenib-like structures) | Can modulate selectivity between different kinases (e.g., B-RAF vs. VEGFR-2). | |

| Urea Group | N-methylation | Generally abolishes activity by removing a critical H-bond donor. | |

| Quinoline Position | Varying the urea linkage position (e.g., 6-position vs. 3-position) | Significantly alters the geometric orientation and ability to fit into the kinase hinge region. |

Broader Therapeutic Potential

While oncology remains the primary focus, the unique chemical properties of bis-quinoline ureas have led to their exploration in other therapeutic areas.

Antiviral Activity

Certain derivatives have shown promising activity against a range of viruses, including HIV and Ebola. One study identified a bis-quinoline urea derivative that inhibits the entry of the Ebola virus into host cells by targeting the viral glycoprotein. This mechanism prevents the initial fusion event required for infection, representing a novel antiviral strategy.

Antiparasitic Activity

Given the quinoline core, a natural area of investigation has been antiparasitic activity. Research has demonstrated that some bis-quinoline urea compounds exhibit potent, dose-dependent inhibition of Plasmodium falciparum, the parasite responsible for malaria. The proposed mechanism involves the disruption of hemozoin formation, similar to chloroquine, but potentially overcoming common resistance mechanisms.

Key Experimental Methodologies

The evaluation of bis-quinoline urea derivatives follows a standardized workflow from chemical synthesis to biological characterization.

General Synthesis Protocol

The synthesis is typically a convergent process involving the reaction of a quinoline amine with a quinoline isocyanate, or a two-step, one-pot reaction involving a phosgene equivalent.

Figure 2: General synthetic workflow for bis-quinoline urea derivatives.

Step-by-Step Protocol:

-

Preparation of Quinoline Isocyanate: Dissolve the starting quinoline amine (e.g., 4-amino-7-chloroquinoline) in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

-

Add a phosgene equivalent, such as triphosgene, dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the formation of the isocyanate intermediate is complete (monitored by TLC or IR spectroscopy).

-

Urea Formation: In a separate flask, dissolve the second quinoline amine in dry DCM.

-

Slowly add the freshly prepared quinoline isocyanate solution to the second amine solution at room temperature.

-

Stir the reaction mixture for 12-24 hours. The product often precipitates out of the solution.

-

Workup and Purification: Filter the resulting solid precipitate and wash with cold solvent.

-

If necessary, purify the crude product further using column chromatography or recrystallization to yield the final bis-quinoline urea derivative.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase (e.g., B-RAF).

Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing ATP and the specific substrate peptide for the kinase.

-

Compound Dilution: Create a serial dilution of the test bis-quinoline urea derivative in DMSO to obtain a range of concentrations.

-

Kinase Reaction: In a 96-well plate, add the kinase enzyme, the substrate/ATP mix, and the diluted test compound. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™) where the amount of ADP produced is correlated with kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

Challenges and Future Directions

Despite their promise, challenges remain in the development of bis-quinoline urea derivatives. Key hurdles include optimizing their pharmacokinetic profiles, particularly solubility and metabolic stability, and minimizing off-target toxicities. Future research will likely focus on developing more selective inhibitors by exploiting subtle structural differences in the kinase domains of different targets. Furthermore, the application of these scaffolds in developing novel antiviral and antiparasitic agents remains a promising and underexplored frontier.

Conclusion

Bis-quinoline urea derivatives stand out as a highly adaptable and therapeutically relevant class of compounds. Their proven success as multi-kinase inhibitors in oncology has paved the way for extensive research, revealing potent activities against a variety of molecular targets implicated in cancer, viral infections, and parasitic diseases. The modular nature of their synthesis allows for precise structural tuning, offering a robust platform for the continued development of next-generation targeted therapies.

References

-

Title: Design, synthesis and biological evaluation of novel bis-quinoline ureas as potent anti-cancer agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Novel Sorafenib Analogs Bearing Quinoline Moiety: Synthesis, Antiproliferative Activity and Kinase Inhibition. Source: Molecules URL: [Link]

-

Title: Synthesis and biological evaluation of quinoline-based urea and thiourea derivatives as potential anticancer agents. Source: Research on Chemical Intermediates URL: [Link]

-

Title: A Bis-quinoline Urea Derivative Inhibits Ebola Virus Entry. Source: ACS Medicinal Chemistry Letters URL: [Link]

-